2,3-Dichlorobenzaldehyde is an aromatic organic compound with the chemical formula C7H4Cl2O. It is a white crystalline solid with a pungent odor []. It is not commonly found in nature and is typically synthesized for research purposes [].
2,3-Dichlorobenzaldehyde consists of a benzene ring with two chlorine atoms attached at positions 2 and 3. A formyl group (CHO) is attached to the same benzene ring at position 1. The presence of chlorine atoms makes the molecule polar and can influence its reactivity [].
2,3-Dichlorobenzaldehyde can participate in various chemical reactions due to the presence of the aldehyde group and the electron-withdrawing effect of the chlorine atoms. Here are some examples:
2,3-Dichlorobenzaldehyde can undergo aldol condensation with other aldehydes or ketones to form β-hydroxycarbonyl compounds.
The carbonyl group (C=O) in the aldehyde is susceptible to nucleophilic attack by various reagents, leading to the formation of new carbon-carbon bonds. For example, it can react with alcohols to form acetals or with amines to form imines.
The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4).
Synthesis of 2,3-Dichlorobenzaldehyde typically involves methods like: